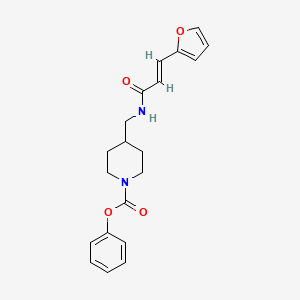

![molecular formula C20H15FN4O3S B2862070 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 894021-99-9](/img/structure/B2862070.png)

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of 1,2,4-triazole thioether and thiazolo[3,2-b][1,2,4]triazole derivatives . These compounds have been evaluated as antimicrobial agents in agriculture .

Synthesis Analysis

The synthesis of such compounds involves a molecular hybridization strategy . A total of 52 novel 1,2,4-triazole thioether and thiazolo[3,2-b][1,2,4]triazole derivatives bearing the 6-fluoroquinazolinyl moiety were designed and synthesized . The preparation of thiazoles involves several artificial paths and varied physico-chemical factors .Molecular Structure Analysis

The molecular structures of these compounds were confirmed via the single-crystal X-ray diffraction method . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS .Aplicaciones Científicas De Investigación

Antitumor and Cytotoxic Activity

Thiazole derivatives have been studied for their potential in cancer treatment due to their cytotoxic properties. Compounds similar to the one have shown potent effects on human tumor cell lines, including prostate cancer . The presence of the thiazolo[3,2-b][1,2,4]triazol moiety could be leveraged in designing new antitumor agents.

Antimicrobial and Antifungal Applications

The structural components of the compound suggest potential antimicrobial and antifungal activities. Triazole derivatives, for instance, have been evaluated for their effectiveness against Cryptococcus and Candida species . This implies that the compound could be used in the development of new antimicrobial drugs.

Neuroprotective Effects

Thiazoles are known to play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system . Research into this compound could lead to the development of neuroprotective drugs.

Anti-inflammatory and Analgesic Properties

The compound’s thiazole component is associated with anti-inflammatory and analgesic activities . This suggests its potential application in creating new pain relief medications with reduced side effects.

Antiviral and Anti-HIV Activity

Compounds with thiazole and triazole rings have been observed to exhibit anti-HIV activity . This compound could be part of research efforts to discover novel drugs for HIV treatment.

Enzyme Inhibition

Thiazoles have been identified as inhibitors of bacterial DNA gyrase B , an enzyme crucial for bacterial DNA replication. The compound could be investigated for its potential as a bacterial DNA gyrase inhibitor, which would be valuable in antibiotic drug development.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . These enzymes play crucial roles in various biological processes, and their inhibition can lead to significant changes in cellular functions.

Biochemical Pathways

These could include pathways involved in inflammation, pain perception, oxidative stress, viral replication, and cancer cell proliferation .

Result of Action

Based on the pharmacological activities associated with similar compounds, potential effects could include reduced inflammation and pain, decreased oxidative stress, inhibited viral replication, and suppressed cancer cell proliferation .

Direcciones Futuras

The study of these compounds will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo[3,2-b][1,2,4]triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

Propiedades

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O3S/c21-14-4-1-12(2-5-14)18-23-20-25(24-18)15(10-29-20)7-8-22-19(26)13-3-6-16-17(9-13)28-11-27-16/h1-6,9-10H,7-8,11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLPFCMCUKUEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2861989.png)

![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)

![5-(4-fluorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2861992.png)

![7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2861996.png)

![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)

![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)

![Ethyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862010.png)